![molecular formula C26H19N3O2 B2656109 13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860644-67-3](/img/structure/B2656109.png)

13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

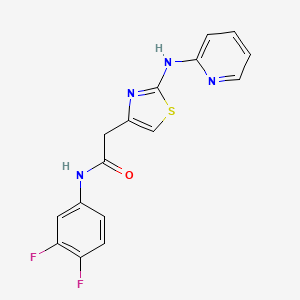

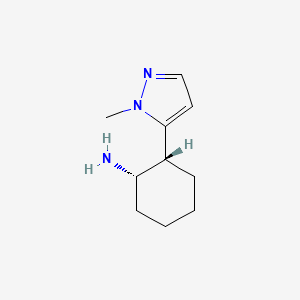

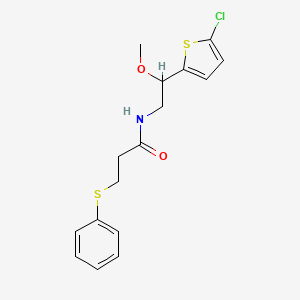

The compound “13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine” has a molecular formula of C26H19N3O2 . It is a complex organic molecule with potential applications in various fields.

Synthesis Analysis

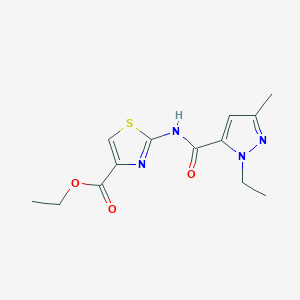

The synthesis of acridine derivatives, including “this compound”, involves various chemical reactions . The development of aza-acridine and other heteroatom-substituted acridine derivatives has been emphasized to broaden the applicability of acridine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular formula of C26H19N3O2 . The structure of acridine derivatives is critical to their function and potential applications .Chemical Reactions Analysis

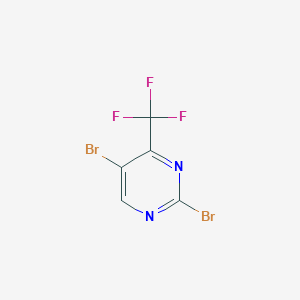

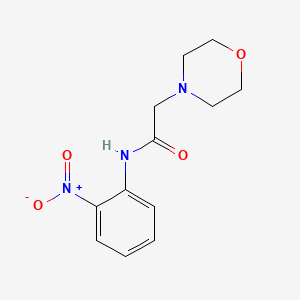

Acridine derivatives, including “this compound”, have been actively researched for their chemical reactions . The reactivity of the sulfonyl group varies dramatically, which has been used extensively in medicinal chemistry, synthesis, and materials science .Scientific Research Applications

Acridine Derivatives and Their Properties

Synthesis and Structural Analysis : Acridine derivatives, similar to 13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine, have been extensively studied for their synthesis and structural properties. For example, 9-Chloro-1-methyl-7-phenyl-5,6-dihydro-13H-indolo[3,2-c]acridine has been prepared and analyzed for its crystal structure, indicating the potential for varied applications in materials science and chemistry (Sridharan, Prasad, & Zeller, 2009).

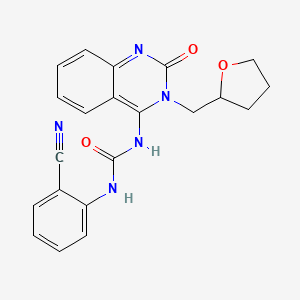

Potential Antitumor Activity : Certain nitro acridine derivatives, similar in structure to the compound , have been investigated for their antitumor properties. For instance, the dihydrochloride of 1-nitro-9-/dimethylamino-propylamino/-acridine, known as C-283 or ‘Ledaarin’, is used as an anti-tumor drug (Kołodziejczyk & Arendt, 1975).

Carbonic Anhydrase Inhibition : Compounds containing acridine sulfonamide/carboxamide structures, which bear resemblance to this compound, have been synthesized and shown to be potent inhibitors of human carbonic anhydrase, suggesting potential therapeutic uses (Aday et al., 2018).

Acetylcholinesterase Inhibition for Alzheimer's Disease : Novel acridine sulfonamide hybrid compounds have been synthesized and evaluated as potent inhibitors of acetylcholinesterase, suggesting their potential application in the treatment of Alzheimer's disease (Ulus et al., 2018).

Genetic Toxicology of Acridines : Research into the genetic toxicology of acridines, including derivatives similar to this compound, has revealed that these compounds bind tightly to DNA by intercalation, and exhibit a broad spectrum of biological activities including antibacterial, antiprotozoal, and anticancer properties (Ferguson & Denny, 1991).

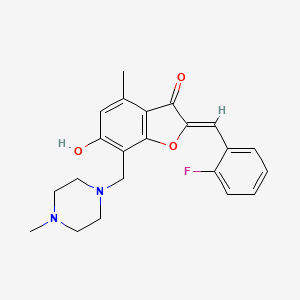

Photophysical Properties in Organic Synthesis : The study of acridine and carbazole derived electron donors, including those similar to the discussed compound, in the synthesis of thermally activated delayed fluorescent emitters, highlights the importance of these compounds in the field of organic electronics and photonics (Yoo, Song, & Lee, 2016).

Mechanism of Action

properties

IUPAC Name |

13-[(4-nitrophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O2/c30-29(31)20-12-9-17(10-13-20)16-28-24-8-4-2-6-21(24)22-14-11-19-15-18-5-1-3-7-23(18)27-25(19)26(22)28/h1-10,12-13,15H,11,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWAVRDFSHSQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=NC4=CC=CC=C4C=C31)N(C5=CC=CC=C25)CC6=CC=C(C=C6)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2656033.png)

![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylhexanamide](/img/structure/B2656034.png)

![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate](/img/structure/B2656046.png)